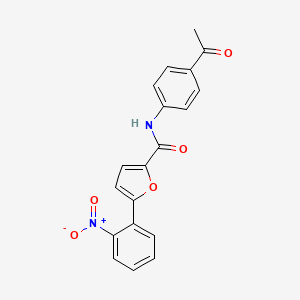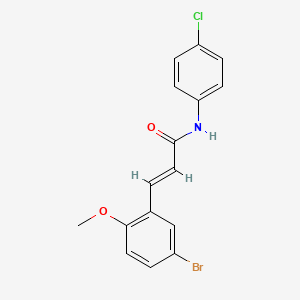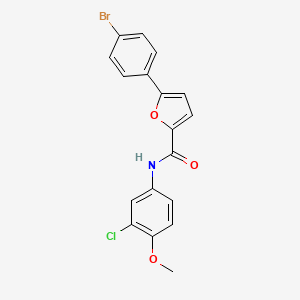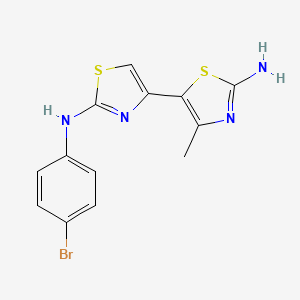![molecular formula C13H8BrN3O2S B3462280 4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3462280.png)
4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide
Descripción general
Descripción
4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its diverse range of biological activities. This compound has shown potential in various fields of research, which makes it a valuable tool for scientists. Additionally, the synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction is the investigation of its potential as an anti-cancer agent. Studies have shown that this compound has anti-tumor activity, and further research is needed to determine its efficacy in vivo.
Another future direction is the study of its potential as a neuroprotective agent. This compound has shown neuroprotective effects in vitro, and further research is needed to determine its efficacy in animal models of neurodegenerative diseases.
Finally, the synthesis of analogs of this compound may lead to the discovery of compounds with improved biological activity and reduced toxicity. These analogs can be synthesized using various modifications to the parent compound, such as altering the substituents on the thiadiazole ring or the benzamide moiety.
Aplicaciones Científicas De Investigación
4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results in various fields of research. It has been studied for its potential as an anti-inflammatory agent, anti-tumor agent, and anti-microbial agent. Additionally, this compound has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHSUSXBGAQTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide](/img/structure/B3462203.png)
![3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3462211.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-nitrophenyl)-2-furamide](/img/structure/B3462219.png)




![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3462255.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3462262.png)

![N~2~-benzyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462298.png)
![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462307.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3462314.png)